3-Acetonyl-5-cyano-1,2,4-thiadiazole

CAS No.:

Cat. No.: VC1852807

Molecular Formula: C6H5N3OS

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5N3OS |

|---|---|

| Molecular Weight | 167.19 g/mol |

| IUPAC Name | 3-(2-oxopropyl)-1,2,4-thiadiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C6H5N3OS/c1-4(10)2-5-8-6(3-7)11-9-5/h2H2,1H3 |

| Standard InChI Key | CBYPTDZZPBRMOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=NSC(=N1)C#N |

Introduction

Chemical Structure and Properties

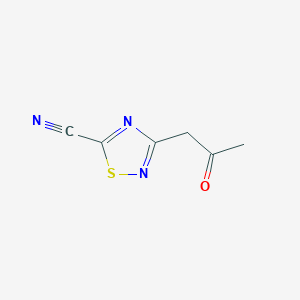

3-Acetonyl-5-cyano-1,2,4-thiadiazole features a five-membered ring containing nitrogen and sulfur atoms, with an acetonyl group (–COCH₃) and a cyano group (–CN) attached to the thiadiazole ring. The presence of these functional groups enhances its reactivity compared to simpler thiadiazoles, making it a valuable compound for medicinal chemistry research.

Basic Chemical Information

The basic chemical properties of 3-Acetonyl-5-cyano-1,2,4-thiadiazole are summarized in the table below:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-oxopropyl)-1,2,4-thiadiazole-5-carbonitrile |

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

| Standard InChI | InChI=1S/C6H5N3OS/c1-4(10)2-5-8-6(3-7)11-9-5/h2H2,1H3 |

| Standard InChIKey | CBYPTDZZPBRMOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=NSC(=N1)C#N |

| PubChem Compound ID | 11084263 |

The structural formula of 3-Acetonyl-5-cyano-1,2,4-thiadiazole consists of a thiadiazole ring with an acetonyl group at position 3 and a cyano group at position 5 .

Structural Features

The structure of 3-Acetonyl-5-cyano-1,2,4-thiadiazole includes several key features:

-

A 1,2,4-thiadiazole core, which is a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom

-

An acetonyl group (2-oxopropyl) attached at position 3

-

A cyano group (nitrile) attached at position 5

This unique combination of structural elements contributes to the compound's chemical reactivity and biological potential.

Synthesis Methods

The synthesis of 3-Acetonyl-5-cyano-1,2,4-thiadiazole can be achieved through several methodologies. The literature describes multiple synthetic routes, with varying reaction conditions depending on the specific approach.

Thiosemicarbazide-Based Synthesis

One notable approach involves the reaction of thiosemicarbazide with appropriate carbonyl compounds and cyanoacetic acid under acidic conditions. This method represents a common synthetic route for thiadiazole compounds .

The general reaction pathway involves:

-

Condensation of thiosemicarbazide with carbonyl compounds

-

Cyclization under acidic conditions

-

Formation of the thiadiazole ring structure

Alternative Synthetic Approaches

While the search results don't provide specific alternative methods for 3-Acetonyl-5-cyano-1,2,4-thiadiazole synthesis, the general approaches for thiadiazole synthesis can be considered. These include:

-

Oxidative cyclization of thioacylhydrazones using oxidizing agents such as bromine, ferric chloride, or potassium permanganate

-

Reaction of diacylhydrazines with sulfur sources like phosphorus pentasulfide or Lawesson's reagent

-

Reaction of thiohydrazides with carbon sources such as orthoesters or carbon disulfide

These general synthetic routes for thiadiazoles provide a framework for understanding potential synthetic pathways for 3-Acetonyl-5-cyano-1,2,4-thiadiazole derivatives, although specific conditions would need to be optimized for this particular compound.

Biological Activities

3-Acetonyl-5-cyano-1,2,4-thiadiazole and its derivatives demonstrate significant biological activities that make them attractive candidates for pharmaceutical research.

Antimicrobial Properties

One of the most notable biological activities of 3-Acetonyl-5-cyano-1,2,4-thiadiazole derivatives is their antimicrobial activity. They have shown effectiveness against various pathogens, including Helicobacter pylori, which is associated with gastric ulcers and cancer.

The combined presence of the acetonyl and cyano groups appears to enhance the antimicrobial efficacy of the compound compared to simpler thiadiazoles. This enhanced reactivity makes 3-Acetonyl-5-cyano-1,2,4-thiadiazole a promising candidate for the development of new antimicrobial agents.

Chemical Reactivity

The chemical reactivity of 3-Acetonyl-5-cyano-1,2,4-thiadiazole is influenced by its functional groups and heterocyclic structure.

Reactivity of Functional Groups

The compound contains two key reactive functional groups:

-

The acetonyl group (–COCH₃): This ketone-containing group can participate in various reactions including nucleophilic addition, condensation, and reduction.

-

The cyano group (–CN): The nitrile functionality can undergo hydrolysis, reduction, and addition reactions, making it a versatile handle for further chemical modifications.

The combination of these functional groups with the thiadiazole ring creates a compound with diverse chemical reactivity.

Applications in Drug Development

The unique structural features and biological activities of 3-Acetonyl-5-cyano-1,2,4-thiadiazole make it a valuable scaffold for drug discovery and development.

Medicinal Chemistry Applications

The compound has several attributes that make it attractive for medicinal chemistry research:

-

The thiadiazole ring provides a stable heterocyclic scaffold that can be incorporated into drug candidates

-

The acetonyl and cyano groups offer sites for further derivatization to optimize pharmacological properties

-

The demonstrated antimicrobial activity provides a starting point for developing targeted antimicrobial agents

Research Progress and Future Directions

Research on 3-Acetonyl-5-cyano-1,2,4-thiadiazole is still evolving, with several avenues for future investigation.

Current Research Status

Current research appears to focus on:

-

Understanding the antimicrobial properties of the compound, particularly against Helicobacter pylori

-

Exploring synthetic methodologies for preparing the compound and its derivatives

-

Investigating the relationship between the compound's structure and its biological activities

Future Research Directions

Potential future directions for research on 3-Acetonyl-5-cyano-1,2,4-thiadiazole include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Expanding biological screening to identify additional therapeutic applications

-

Design and synthesis of optimized derivatives with enhanced potency and drug-like properties

-

Investigation of the compound's mechanism of action at the molecular level

-

Exploration of combination therapies, particularly for antimicrobial applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume